molecular formula C16H12N2O3 B148220 (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid CAS No. 127828-88-0

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Cat. No.: B148220
CAS No.: 127828-88-0
M. Wt: 280.28 g/mol
InChI Key: GYXUGIHFRFKEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid (CAS: 127828-88-0) is a phthalazine derivative featuring a phenyl substituent at the 4-position and an acetic acid moiety at the 2-position of the heterocyclic core. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol . The compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active phthalazine derivatives, such as PARP inhibitors .

Properties

IUPAC Name

2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXUGIHFRFKEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356074
Record name (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127828-88-0
Record name (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a phthalazine core, which is known for its biological relevance. Its synthesis typically involves the condensation of phthalic anhydride with hydrazine, followed by further modifications to introduce the acetic acid moiety. The general structure can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives indicate effective antibacterial properties:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus cereus0.25

These findings suggest that the compound may interfere with microbial cell wall synthesis or essential metabolic pathways, leading to its antimicrobial effects.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, a study reported that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • DNA Interaction : It may bind to DNA or proteins, affecting cellular processes and leading to potential anticancer effects.

These interactions are crucial for understanding how the compound can be utilized in therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various phthalazine derivatives, this compound showed superior activity against Bacillus cereus compared to other tested compounds. The study concluded that modifications to the phenyl ring significantly enhanced antimicrobial activity, highlighting the importance of structural characteristics in drug design .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of phthalazine derivatives found that this compound induced cell cycle arrest and apoptosis in MCF-7 cells. The study utilized flow cytometry and Western blot analysis to confirm these effects, providing a basis for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that phthalazine derivatives, including (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, exhibit significant antimicrobial properties. A study highlighted that various phthalazine derivatives were screened for their in vitro antimicrobial activity against different bacterial strains. The results indicated that certain modifications to the phthalazine structure enhanced their efficacy against pathogens like E. coli and S. aureus .

Anticancer Potential
Phthalazine derivatives have also been investigated for their anticancer properties. Compounds containing the phthalazine moiety have been shown to inhibit cell proliferation in various cancer cell lines. For example, modifications to the phthalazinone scaffold have resulted in increased anti-proliferative activity against human tumor cells . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can enhance the anticancer activity of these compounds.

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been studied as a potential enzyme inhibitor, where it may bind to the active site of enzymes, thereby modulating their activity. This property is particularly relevant in drug design for conditions such as inflammation and cancer .

Structure-Activity Relationship Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that variations in the substituents on the phthalazine ring can significantly influence its antimicrobial and anticancer properties. For instance, introducing electron-donating or withdrawing groups can enhance or diminish activity against specific targets .

Table 1: Summary of Biological Activities of Phthalazine Derivatives

CompoundActivity TypeTarget Organisms/CellsObservations
Compound AAntimicrobialE. coli, S. aureusMIC values improved with substitutions
Compound BAnticancerHuman tumor cell linesSignificant reduction in cell viability
Compound CEnzyme InhibitionVarious enzymesCompetitive inhibition observed

Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of phthalazine were tested against multiple bacterial strains, revealing that modifications at specific positions on the phthalazine ring led to enhanced antibacterial potency . For example, a compound with a methoxy group demonstrated superior activity compared to its unsubstituted counterpart.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is compared to its derivatives and analogues based on substituent modifications, which influence physicochemical properties and biological activity:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
Target Compound 4-Phenyl, 2-acetic acid C₁₆H₁₂N₂O₃ 280.28 PARP inhibition (potential)
Methyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate 4-Phenyl, 2-methyl ester C₁₇H₁₄N₂O₃ 294.31 Synthetic intermediate
Ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate 4-Phenyl, 2-ethyl ester C₁₈H₁₆N₂O₃ 308.33 Intermediate for hydrolysis
N-(3-Chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide 4-Phenyl, 2-propanamide with 3-Cl-phenyl C₂₃H₁₉ClN₃O₂ 404.87 PARP-1 inhibitor (IC₅₀ = 14.7 nM)
2-(1,4-Dioxo-3,4-dihydrophthalazin-2-yl)acetic acid Additional 1-oxo group C₁₀H₈N₂O₄ 220.18 Not reported (structural variant)

Physicochemical Properties

  • Solubility : The acetic acid derivative exhibits higher aqueous solubility compared to its ester counterparts (methyl and ethyl esters), which are more lipophilic .
  • Stability : The ester derivatives (methyl/ethyl) are prone to hydrolysis under acidic or basic conditions, yielding the parent acetic acid .
  • Synthetic Routes :
    • The target compound can be synthesized via hydrolysis of methyl or ethyl esters under alkaline conditions .
    • Hydrazide derivatives (e.g., (4-benzyl-1-oxo-phthalazin-2-yl)acetic acid hydrazide) are synthesized by reacting the acid with hydrazine hydrate .

Key Research Findings

Role of the 4-Phenyl Group : The 4-phenyl substituent enhances π-π stacking interactions in PARP inhibitors, as demonstrated by crystallographic studies .

Ester vs. Acid Bioavailability : Methyl/ethyl esters exhibit superior cell membrane permeability in vitro compared to the acetic acid form, but rapid hydrolysis limits their utility in vivo .

Preparation Methods

Hydrazine Cyclization of Benzoylbenzoic Acid Derivatives

The foundational step in synthesizing (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid involves the formation of the phthalazinone core. This is achieved via the cyclocondensation of 2-(phenylcarbonyl)benzoic acid derivatives with hydrazine hydrate. For example, 2-(3,4-dimethylbenzoyl)benzoic acid reacts with hydrazine hydrate in boiling ethanol to yield 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and cyclization (Scheme 1).

Reaction Conditions

  • Solvent: Ethanol (reflux, 6–8 hours)

  • Molar Ratio: 1:1.2 (acid derivative : hydrazine hydrate)

  • Yield: 75–85%

IR spectroscopy confirms successful cyclization through the disappearance of carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and the emergence of cyclic amide C=O absorption at 1660–1665 cm⁻¹.

N-Alkylation with Haloacetate Esters

Alternative Methodologies and Modifications

Solvent-Dependent Lactam-Lactim Tautomerism

The choice of solvent influences alkylation regiochemistry. In polar aprotic solvents like acetone, N-alkylation dominates, while less polar solvents (e.g., 1,4-dioxane) favor O-alkylation via lactim tautomers. For example, reacting 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate in 1,4-dioxane produces ethyl [4-(3,4-dimethylphenyl)phthalazin-1-yl]glycolate instead of the N-alkylated product.

Key Observations

  • Polar Solvents (Acetone): Lactam form prevails → N-alkylation.

  • Nonpolar Solvents (Dioxane): Lactim form dominates → O-alkylation.

Analytical Characterization Summary

Table 1. Spectroscopic Data for this compound

ParameterValue/DescriptionSource
IR (KBr, cm⁻¹) 1662 (cyclic amide C=O), 1705 (COOH C=O)
¹H-NMR (DMSO-d₆) δ 4.85 (s, 2H, CH₂), δ 7.45–8.20 (m, 9H, Ar-H)
13C-NMR (DMSO-d₆) δ 170.2 (COOH), 164.8 (amide C=O), 45.1 (CH₂)
Melting Point 288–290°C

Industrial and Pharmacological Considerations

The scalability of the hydrazine cyclization and alkylation-hydrolysis sequence makes it suitable for bulk synthesis. However, alternatives like microwave-assisted cyclization or enzymatic hydrolysis remain underexplored. Given the antimicrobial potential of phthalazinones , optimizing these routes for green chemistry (e.g., solvent recycling, catalyst recovery) is a critical future direction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.